(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
This compound is a type of organic molecule that contains several functional groups, including a bromine atom, a thiophene ring, a carboxamide group, and a benzo[d]thiazol-2(3H)-ylidene group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the thiophene ring, and the benzo[d]thiazol-2(3H)-ylidene group would likely contribute to the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research has demonstrated the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit considerable analgesic and anti-inflammatory effects, highlighting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photodynamic Therapy for Cancer
Another study focused on the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds are potential candidates for Type II photosensitizers in photodynamic therapy, a treatment modality for cancer, due to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antidopaminergic Properties
The synthesis and study of benzamide derivatives have shown potent antidopaminergic properties, suggesting their utility in exploring dopamine D-2 mediated responses. These compounds have implications in the treatment of psychoses, indicating their significance in neuropsychiatric drug development (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antimicrobial Evaluation and Docking Studies
A variety of synthesized compounds have been evaluated for their antimicrobial properties, including docking studies to predict their interactions with biological targets. These studies contribute to the development of new antimicrobial agents and enhance our understanding of their mechanisms of action (Talupur, Satheesh, & Chandrasekhar, 2021).
Photochemical Properties
Research on the photooxidation of thiabendazole in the presence of singlet oxygen has led to the identification of several reaction products, providing insights into the photochemical behaviors of related compounds. This knowledge is crucial for understanding the stability and degradation pathways of these chemicals under light exposure (Mahran, Sidky, & Wamhoff, 1983).
Mechanism of Action
Target of action
Benzothiazoles and thiophene carboxamides have been studied for their potential biological activities. For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .
Biochemical pathways
The inhibition of COX enzymes by some benzothiazole derivatives can affect the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For benzothiazole derivatives that inhibit COX enzymes, the result could be a reduction in inflammation and pain .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals.
Future Directions
properties
IUPAC Name |
5-bromo-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S2/c1-22-7-6-20-10-8-11(23-2)12(24-3)9-14(10)26-17(20)19-16(21)13-4-5-15(18)25-13/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWJPEFZWXGMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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